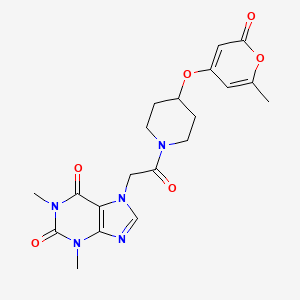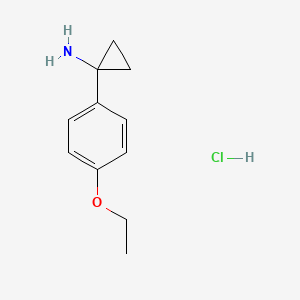
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Scientific Research Applications
Hydrogen Bonding Networks and Structural Analysis
Synthetic Pathways and Derivative Synthesis
Another piece of research elaborates on synthetic methodologies for purine derivatives, demonstrating the creation of new compounds with potential relevance in medicinal chemistry. The study outlines the synthesis of 6-purineselenyl and thiadiazolyl derivatives, pointing towards innovative routes for chemical synthesis that could be applicable to a wide range of purine-based compounds, potentially including the one (A. Gobouri, 2020).
Metal Complex Synthesis
Research into mixed ligand-metal complexes of related purine structures suggests applications in coordination chemistry. The study presents the synthesis and characterization of new complexes, which could lead to applications in catalysis, molecular recognition, and the development of functional materials (S. A. Shaker, 2011).
Photochemistry and Novel Derivative Production
An investigation into the photochemical synthesis of xanthine derivatives from a purine compound provides insights into novel synthetic routes. This approach could have implications for developing new pharmaceuticals or materials with unique optical properties (Ze Han et al., 2008).
properties
IUPAC Name |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxypurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-4-12-28-20-22-18-17(19(26)24(3)21(27)23(18)2)25(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNSHEIKANNSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476480-40-7 |
Source


|
| Record name | 1,3-DIMETHYL-7-(1-NAPHTHYLMETHYL)-8-PROPOXY-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2630197.png)



![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B2630203.png)




![Ethyl 4-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2630209.png)
